3-(4-Methoxyphenyl)-1H-isochromene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1H-isochromene-1-thione is an organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group on the phenyl ring and a thione group on the isochromene core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and introduction of the thione group using sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1H-isochromene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic ring or the isochromene core .
Scientific Research Applications
3-(4-Methoxyphenyl)-1H-isochromene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1H-isochromene-1-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific signaling pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)chromen-2-one
- 4-Methoxyphenylpiperazine
- 4-Methoxyphenylacryloylphenoxybutyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-1H-isochromene-1-thione is unique due to its specific structural features, such as the presence of both a methoxy group and a thione group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H12O2S |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)isochromene-1-thione |
InChI |
InChI=1S/C16H12O2S/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(19)18-15/h2-10H,1H3 |
InChI Key |
XYTKNWYWECMBKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.